molecular formula C10H11N3O3 B14810778 3-Cyclopropoxypyridine-2,6-dicarboxamide

3-Cyclopropoxypyridine-2,6-dicarboxamide

Cat. No.: B14810778
M. Wt: 221.21 g/mol
InChI Key: GRLXFSSLWPSPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxypyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with cyclopropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxypyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxypyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxypyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can mimic the active sites of metalloenzymes, facilitating various biochemical reactions. The compound’s molecular targets include transition metal ions such as copper, nickel, and zinc, which play crucial roles in its biological and catalytic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxypyridine-2,6-dicarboxamide is unique due to its cyclopropoxy group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-cyclopropyloxypyridine-2,6-dicarboxamide

InChI

InChI=1S/C10H11N3O3/c11-9(14)6-3-4-7(16-5-1-2-5)8(13-6)10(12)15/h3-5H,1-2H2,(H2,11,14)(H2,12,15)

InChI Key

GRLXFSSLWPSPKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(=O)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.